- Oral dosage forms including an antiplatelet agent and an acid inhibitor, World Intellectual Property Organization, , ,
Cas no 951380-42-0 (5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one)
![5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one structure](https://it.kuujia.com/scimg/cas/951380-42-0x500.png)
951380-42-0 structure
Nome del prodotto:5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one
Numero CAS:951380-42-0
MF:C18H18FNO2S
MW:331.404427051544
MDL:MFCD13185970
CID:69654
PubChem ID:25160755
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one
- Prasugrel Thiolactone Tautomer Discontinued See: P701165
- 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-2-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-3,4,6,7-tetrahydrothieno[3,2-c]pyridin-2-one
- Prasugrel Thiolacton
- Prasugrel Thiolactone Tautomer Discontinued See: P701165
- 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one (ACI)
- SCHEMBL13249021
- 5-(alpha-cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- ZIRLXIMCYJFTSB-UHFFFAOYSA-N
- DTXSID00648921
- 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one
- F11829
- 5-(alpha-cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo -4,5,6,7-tetrahydrothieno [3,2-c]pyridine
- SY273273
- 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-2h,3h,4h,5h,6h,7h-thieno[3,2-c]pyridin-2-one
- SCHEMBL245686
- MFCD13185970
- 951380-42-0
-
- MDL: MFCD13185970
- Inchi: 1S/C18H18FNO2S/c19-14-4-2-1-3-13(14)17(18(22)11-5-6-11)20-8-7-15-12(10-20)9-16(21)23-15/h1-4,11,17H,5-10H2
- Chiave InChI: ZIRLXIMCYJFTSB-UHFFFAOYSA-N
- Sorrisi: O=C1CC2CN(C(C3C(F)=CC=CC=3)C(C3CC3)=O)CCC=2S1
Proprietà calcolate
- Massa esatta: 331.10422815g/mol
- Massa monoisotopica: 331.10422815g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 23
- Conta legami ruotabili: 4
- Complessità: 557
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 62.7Ų
Proprietà sperimentali
- Densità: 1.36
- Punto di ebollizione: 462.5 °C at 760 mmHg
- Punto di infiammabilità: 233.5 °C
- Indice di rifrazione: 1.64
- PSA: 62.68000
- LogP: 3.40710
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD11005221-1g |
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one |
951380-42-0 | 95+% | 1g |
$1131 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533150-5g |
5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one |
951380-42-0 | 98% | 5g |
¥499.00 | 2024-04-24 | |
Ambeed | A296816-5g |
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one |
951380-42-0 | 95% | 5g |
$47.0 | 2024-04-16 | |
eNovation Chemicals LLC | Y1195943-1g |
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one |
951380-42-0 | 95% | 1g |
$1320 | 2025-02-27 | |
eNovation Chemicals LLC | Y1195943-1g |
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one |
951380-42-0 | 95% | 1g |
$1320 | 2024-07-19 | |
Chemenu | CM176326-1g |
5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one |
951380-42-0 | 95% | 1g |
$1066 | 2021-08-05 | |
Chemenu | CM176326-1g |
5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one |
951380-42-0 | 95% | 1g |
$1066 | 2023-02-16 | |
eNovation Chemicals LLC | Y1195943-1g |
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one |
951380-42-0 | 95% | 1g |
$1320 | 2025-02-20 |
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide , Toluene ; 25 °C → 45 °C
Riferimento
- A process for the preparation of prasugrel, India, , ,
Metodo di produzione 3
Condizioni di reazione
Riferimento
- A method for the manufacture of highly pure prasugrel, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; < 30 °C; 30 min, < 30 °C
1.2 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine ; 1.5 - 2 h, rt; rt → -15 °C
1.3 Solvents: Water ; 1.5 - 2 h, -15 - -6 °C
1.2 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine ; 1.5 - 2 h, rt; rt → -15 °C
1.3 Solvents: Water ; 1.5 - 2 h, -15 - -6 °C
Riferimento
- Method of producing highly pure prasugrel and pharmaceutically acceptable salts thereof, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium bromide Solvents: Dichloromethane ; 20 h, rt → reflux
Riferimento
- Process for the manufacturing of 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate (prasugrel), World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Acetic acid Solvents: Ethanol ; pH 5, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 4 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 4 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
Riferimento
- An improvement to the preparation of prasugrel hydrochlorideJournal of Chemical Research, 2013, 37(6), 369-371,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ; 8 h, 76 - 78 °C; 78 °C → 30 °C
1.2 Reagents: Potassium carbonate Solvents: Acetonitrile ; 5 h, 25 - 30 °C
1.2 Reagents: Potassium carbonate Solvents: Acetonitrile ; 5 h, 25 - 30 °C
Riferimento
- Improved process for preparing prasugrel, India, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 20 - 25 °C; 25 °C → 5 °C
1.2 Solvents: Acetonitrile ; 30 - 45 min, 0 - 5 °C; 5 h, 0 - 5 °C
1.2 Solvents: Acetonitrile ; 30 - 45 min, 0 - 5 °C; 5 h, 0 - 5 °C
Riferimento
- An improved process for the preparation of prasugrel hydrochloride, India, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 5 h, 25 - 30 °C
Riferimento
- A process for the preparation of cyclopropyl(fluorophenyl)ethanone, India, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ; rt → 40 °C
1.2 3 h, 40 °C
1.2 3 h, 40 °C
Riferimento
- Process for preparation of 2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethanol derivatives as intermediate compounds for preparing prasugrel, China, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ; rt → 15 °C; 10 - 15 °C; 2 h, 10 - 15 °C; 2 - 3 h, 10 - 15 °C
Riferimento
- Process for the preparation of 2-acetoxy-5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 3 h, rt
Riferimento
- New method for preparing prasugrel, China, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: Methyl isobutyl ketone ; 10 h, 40 °C
Riferimento
- Process for the preparation of high-purity prasugrel, Hungary, , ,
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one Raw materials
- 5,6,7,7a-Tetrahydrothieno3,2-cpyridinone Hydrochloride
- 1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one
- 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one
- Boronic acid, B-[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl]-
- 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-hydroxyethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one
- 4-methylbenzene-1-sulfonic acid
- 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3h)-one
- Ethanone, 1-cyclopropyl-2-(2-fluorophenyl)-2-[(methylsulfonyl)oxy]-
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one Preparation Products
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one Letteratura correlata
-
1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
951380-42-0 (5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one) Prodotti correlati
- 117921-54-7(Piperidine-2-carbonitrile hydrochloride)
- 2411312-22-4(Butyl 2-fluoro-5-[(fluorosulfonyl)oxy]benzoate)
- 1240573-55-0(1H-Pyrazol-3-amine, 1-[(3-bromophenyl)methyl]-5-methyl-)
- 896297-77-1(3-methanesulfonyl-N-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)
- 1805375-19-2(2-Cyano-3-(difluoromethyl)-5-iodopyridine-6-sulfonamide)
- 1343862-60-1(4-({(9H-fluoren-9-yl)methoxycarbonyl}(2-hydroxyethyl)amino)benzoic acid)
- 20228-13-1(4-(3-amino-1-hydroxypropyl)benzene-1,2-diol)
- 94318-76-0(2-chloro-N-cyclohexylpropanamide)
- 921469-38-7(3-(4-chlorophenyl)methyl-5-ethoxy-6-ethyl-1-methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)
- 1805109-68-5(Methyl 2-amino-6-cyano-3-(difluoromethyl)pyridine-4-acetate)
Fornitori consigliati
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
atkchemica
Membro d'oro
CN Fornitore
Reagenti

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
